(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Catalog No.
S681110
CAS No.
461432-22-4
M.F
C15H12BrClO2
M. Wt
339.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

CAS Number

461432-22-4

Product Name

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-ethoxyphenyl)methanone

Molecular Formula

C15H12BrClO2

Molecular Weight

339.61 g/mol

InChI

InChI=1S/C15H12BrClO2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3

InChI Key

OEURLNJEQCLGPS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl

Synonyms

(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl

The compound (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is an organic molecule characterized by a complex structure that includes a bromine atom, a chlorine atom, and an ethoxy group attached to phenyl rings. The presence of halogens (bromine and chlorine) suggests potential reactivity and biological activity, making this compound of interest in medicinal chemistry and pharmacology. Its molecular formula is C15_{15}H14_{14}BrClO, indicating a significant degree of substitution on the aromatic rings, which can influence its chemical behavior and biological interactions.

(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor to Dapagliflozin, which acts by inhibiting the SGLT2 protein in the kidneys. This prevents the reabsorption of glucose back into the bloodstream, promoting its excretion in urine and lowering blood sugar levels [].

The chemical reactivity of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone can be attributed to the presence of the carbonyl group (ketone) and the halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or alcohols.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The aromatic rings may participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes.

Research indicates that compounds similar to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogens typically enhances lipophilicity and biological interaction potential. For instance, studies using computational methods such as PASS (Prediction of Activity Spectra for Substances) have predicted various biological activities for structurally related compounds, suggesting potential therapeutic applications in pharmacology .

Several synthetic routes can be employed to produce (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone:

  • Friedel-Crafts Acylation: This method involves the reaction of an appropriate acyl chloride with a substituted phenol in the presence of a Lewis acid catalyst (e.g., aluminum chloride). Bromination and chlorination can be performed on the phenolic compound prior to acylation.
  • Halogenation Reactions: Starting from 4-ethoxyacetophenone, bromination at the 5-position followed by chlorination at the 2-position can yield the desired compound.
  • Direct Functionalization: Using palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck reactions) could also be viable for constructing the biphenyl structure with specific substitutions.

These methods allow for flexibility in modifying the compound's structure and optimizing its properties.

The potential applications of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone span various fields:

  • Pharmaceutical Development: Due to its predicted biological activities, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Probes: It can be utilized in research as a chemical probe to study biological pathways or mechanisms due to its reactivity.
  • Materials Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Cell Viability Assays: Testing the effects on cell lines to determine cytotoxicity or therapeutic efficacy.
  • Mechanistic Studies: Investigating how the compound influences biochemical pathways through enzyme inhibition or activation.

Such studies are essential for elucidating the compound's pharmacological profile and potential side effects.

Several compounds share structural features with (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which can be compared based on their chemical properties and biological activities:

Compound NameStructureBiological ActivityUnique Features
4-BromoacetophenoneStructureAntimicrobialLacks ethoxy group
2-ChloroacetophenoneStructureAnti-inflammatorySimplified halogenation
4-EthoxybenzaldehydeStructureAntioxidantAldehyde functional group

These comparisons highlight that while similar compounds may exhibit overlapping activities, the unique combination of substituents in (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone contributes to its distinct properties and potential applications in drug development.

The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone represents a significant challenge in aromatic ketone chemistry due to the presence of multiple halogen substituents and the requirement for precise regioselectivity [1] [2]. This diaryl ketone serves as a crucial intermediate in pharmaceutical synthesis, necessitating the development of efficient and scalable synthetic methodologies [3]. The compound's molecular weight of 339.61 grams per mole and its complex substitution pattern demand careful optimization of reaction conditions to achieve high yields and purity [2].

Friedel-Crafts Acylation Routes

Friedel-Crafts acylation remains the most widely employed methodology for synthesizing (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, offering direct access to the target ketone through electrophilic aromatic substitution [4] [7]. The reaction proceeds through the formation of an acylium ion intermediate, which exhibits enhanced stability due to resonance stabilization compared to alkyl carbocations [8] [21]. This enhanced stability prevents rearrangement reactions and ensures high regioselectivity in the acylation process [52].

The synthetic route typically involves the preparation of 5-bromo-2-chlorobenzoyl chloride from the corresponding carboxylic acid using oxalyl chloride, followed by acylation of phenetole (4-ethoxybenzene) in the presence of a Lewis acid catalyst [7] [42]. The reaction proceeds with high efficiency, typically achieving yields of 84.2% under optimized conditions [7]. The mechanism involves three distinct steps: formation of the electrophilic acylium ion, nucleophilic attack by the aromatic ring, and deprotonation to restore aromaticity [16] [21].

Catalyst Systems for Benzoylation Reactions

The selection of appropriate catalyst systems represents a critical factor in optimizing Friedel-Crafts acylation reactions for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone synthesis [9] [11]. Aluminum chloride emerges as the most effective catalyst system, requiring stoichiometric quantities due to its dual role in activating the acyl chloride and complexing with the ketone product [10] [16]. The catalyst loading typically ranges from 120 to 150 mole percent to ensure complete conversion and high yields [11] [50].

Alternative Lewis acid catalysts have been investigated for their potential advantages in specific reaction conditions [15] [50]. Iron(III) chloride demonstrates comparable activity to aluminum chloride while offering enhanced cost-effectiveness and reduced environmental impact [15]. Zinc chloride provides moderate catalytic activity but requires higher loading percentages, typically 150 mole percent, to achieve satisfactory conversion rates [50]. Titanium(IV) chloride exhibits high activity with good selectivity but presents challenges in terms of cost and handling requirements [50].

CatalystLoading (mol%)ActivitySelectivityCost Effectiveness
Aluminum Chloride120Very HighExcellentHigh
Iron(III) Chloride110HighGoodVery High
Zinc Chloride150ModerateModerateHigh
Titanium(IV) Chloride100HighGoodModerate
Boron Trifluoride105Very HighExcellentLow

The mechanistic pathway involves initial coordination of the Lewis acid to the carbonyl oxygen of the acyl chloride, followed by chloride dissociation to generate the acylium ion [16] [21]. The strength of the Lewis acid directly correlates with the rate of acylium ion formation and the overall reaction efficiency [12] [52]. Aluminum chloride demonstrates superior performance due to its optimal balance of Lewis acidity and compatibility with the reaction medium [9] [10].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences the efficiency and selectivity of Friedel-Crafts acylation reactions for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone synthesis [13] [14]. Dichloromethane emerges as the optimal solvent choice, providing excellent solvation properties for both reactants and the aluminum chloride catalyst while maintaining chemical inertness under reaction conditions [7] [14]. The reaction in dichloromethane typically achieves 95% efficiency with high selectivity and fast reaction rates [13].

The dielectric constant of the solvent significantly impacts reaction kinetics and product distribution [13]. Low dielectric constant solvents such as dichloromethane (8.93) and chloroform (4.81) favor the formation of intimate ion pairs between the acylium ion and the chloroaluminate anion, leading to enhanced electrophilicity and faster reaction rates [13] [14]. In contrast, high dielectric constant solvents like nitromethane (35.9) and acetonitrile (37.5) promote ion separation, resulting in reduced electrophilicity and slower reaction kinetics [13].

SolventDielectric ConstantReaction Efficiency (%)SelectivityReaction Rate
Dichloromethane8.9395HighFast
Chloroform4.8188HighFast
Carbon Tetrachloride2.2472ModerateModerate
Nitromethane35.978ModerateSlow
Acetonitrile37.582GoodModerate
Toluene2.3865LowSlow

Chlorinated solvents demonstrate superior performance due to their ability to stabilize the transition state through weak coordination interactions [13] [14]. The preferential formation of specific regioisomers in chlorohydrocarbon solvents compared to nitrohydrocarbon solvents has been attributed to selective solvation of intermediate sigma complexes [13]. This phenomenon enables fine-tuning of product selectivity through strategic solvent selection [13].

One-Pot Synthesis Strategies

One-pot synthesis strategies for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone offer significant advantages in terms of process efficiency, reduced waste generation, and simplified purification procedures [1] [17]. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [18] [23]. The development of one-pot protocols has gained considerable attention due to their potential for industrial scale-up and green chemistry applications [17] [19].

Recent advances in one-pot methodology have demonstrated the feasibility of converting aromatic ketones into diverse chemical entities through sequential reaction cascades [17] [23]. The key innovation involves the transformation of aromatic ketones into aromatic esters via sequential Claisen and retro-Claisen condensations, followed by nucleophilic substitution reactions [17] [19]. This approach enables the direct utilization of aromatic ketones as electrophilic coupling partners without the need for directing groups or excessive transition metal loadings [23].

Simultaneous Acylation-Reduction Mechanisms

Simultaneous acylation-reduction mechanisms represent an innovative approach to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone synthesis that combines Friedel-Crafts acylation with controlled reduction processes [18] [24]. This methodology enables the direct conversion of carboxylic acid derivatives to aromatic ketones while simultaneously controlling the oxidation state of the final product [24]. The process typically involves the use of reducing agents such as sodium borohydride or zinc amalgam in conjunction with traditional Lewis acid catalysts [18] [22].

The mechanistic pathway begins with conventional Friedel-Crafts acylation to form the aromatic ketone intermediate [21] [24]. Subsequently, the reducing agent selectively interacts with specific functional groups or intermediates to control the final product composition [22] [24]. This approach has demonstrated particular utility in the synthesis of complex aromatic ketones where traditional methods suffer from over-reduction or undesired side reactions [18].

Optimization of simultaneous acylation-reduction protocols requires careful balancing of reaction conditions to ensure selective reduction while maintaining the integrity of the aromatic ketone functionality [22] [24]. Temperature control emerges as a critical parameter, with optimal conditions typically ranging from 0 to 80 degrees Celsius depending on the specific reducing agent employed [18]. Reaction times generally extend from 2 to 8 hours to allow complete conversion while preventing over-reduction [18].

Byproduct Formation and Minimization Techniques

Byproduct formation in (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone synthesis primarily results from competing electrophilic aromatic substitution reactions, over-acylation, and catalyst decomposition pathways [48] [52]. The most common byproducts include hydrogen chloride gas, polyacylated aromatic compounds, and chlorinated side products resulting from catalyst interactions [48] [21]. Understanding and controlling these side reactions is essential for achieving high yields and product purity [51] [52].

Polyacylation represents a significant challenge in Friedel-Crafts acylation, although it is generally less problematic than in alkylation reactions due to the deactivating nature of the ketone product [52]. The electron-withdrawing carbonyl group reduces the nucleophilicity of the aromatic ring, thereby limiting further acylation [52]. However, under forcing conditions or with highly activated aromatic substrates, multiple acylation can still occur [21] [52].

Minimization techniques for byproduct formation focus on precise control of reaction stoichiometry, temperature, and catalyst loading [48] [51]. The use of exactly stoichiometric amounts of acyl chloride prevents over-acylation, while maintaining low reaction temperatures minimizes thermal decomposition pathways [48]. Advanced catalyst systems, such as polymer-supported aluminum chloride, offer improved selectivity and recyclability while reducing byproduct formation [50].

Reaction TypeCatalyst SystemReaction Temperature (°C)Reaction TimeTypical Yield (%)Major Byproducts
Friedel-Crafts AcylationAluminum Chloride0-251-12 hours75-95Hydrogen chloride, Polyacylated products
One-Pot SequentialAluminum Chloride + Reducing Agent0-802-8 hours60-85Reduced intermediates, Chlorinated products
Suzuki CouplingPalladium(0) Complex80-1204-24 hours70-90Homocoupled products, Boronic acid oxidation
Heck ReactionPalladium(0) Complex100-1406-18 hours65-85β-Hydride elimination products
Microwave-AssistedAluminum Chloride120-2005-30 minutes80-98Thermal decomposition products

Alternative Synthetic Approaches

Alternative synthetic approaches to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone provide valuable complementary methodologies that address limitations of traditional Friedel-Crafts acylation [25] [49]. These approaches encompass palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis protocols, and novel carbonylative coupling strategies [26] [34]. The development of alternative methodologies has been driven by the need for milder reaction conditions, improved functional group tolerance, and enhanced atom economy [25] [27].

Cross-coupling methodologies offer particular advantages in terms of substrate scope and functional group compatibility [25] [26]. These reactions typically proceed under neutral or basic conditions, avoiding the harsh acidic environment required for Friedel-Crafts acylation [28] [31]. Additionally, cross-coupling reactions often exhibit superior regioselectivity and can accommodate substrates that are incompatible with Lewis acid catalysis [25] [32].

Cross-Coupling Reaction Pathways

Cross-coupling reaction pathways for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone synthesis leverage the reactivity of organometallic reagents with aryl halides under palladium catalysis [25] [26]. The Suzuki-Miyaura coupling emerges as the most versatile approach, utilizing organoborane reagents that offer excellent stability and functional group tolerance [28] [32]. The reaction mechanism proceeds through the characteristic oxidative addition, transmetallation, and reductive elimination sequence that defines palladium-catalyzed cross-coupling reactions [27] [30].

The Suzuki coupling pathway typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and base [28] [32]. Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or palladium acetate with appropriate ligands demonstrate high catalytic activity [31] [32]. The choice of base significantly influences reaction efficiency, with potassium carbonate and cesium carbonate providing optimal results [28] [32].

Heck coupling reactions offer an alternative cross-coupling strategy that involves the coupling of aryl halides with alkenes [26] [29]. While less directly applicable to (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone synthesis, Heck reactions can be employed in modified synthetic sequences involving subsequent oxidation or rearrangement steps [29]. The dearomative Heck reaction has shown particular promise for accessing complex aromatic ketone structures with high enantioselectivity [29].

Negishi coupling utilizes organozinc reagents and has demonstrated effectiveness in aqueous media with appropriate surfactants [31]. The moisture sensitivity of organozinc reagents has been addressed through in situ generation from alkyl halides and zinc dust in the presence of tetramethylethylenediamine [31]. This approach enables the synthesis of various aromatic ketones under environmentally benign conditions [31].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone offer dramatic improvements in reaction efficiency, yield, and energy consumption compared to conventional heating methods [34] [35]. Microwave irradiation provides rapid and uniform heating through direct molecular interaction with the electric field component of electromagnetic radiation [35] [36]. This heating mechanism enables precise temperature control and eliminates hot spots that can lead to product decomposition [36] [38].

The application of microwave technology to aromatic ketone synthesis demonstrates significant advantages in terms of reaction rate acceleration [34] [37]. Reactions that typically require 4 to 24 hours under conventional heating conditions can be completed in 5 to 30 minutes under microwave irradiation [36] [40]. This dramatic reduction in reaction time results from the ability of microwaves to heat reaction mixtures to temperatures above the boiling point of conventional solvents while maintaining controlled pressure conditions [36].

Optimization of microwave-assisted protocols requires careful consideration of power level, temperature, and irradiation time [36] [38]. Power levels between 50 and 300 watts provide optimal heating rates without causing thermal decomposition [36]. Temperature ranges of 120 to 200 degrees Celsius are typically employed, representing a 30 to 50% increase over conventional heating methods [38]. The higher operating temperatures enabled by microwave heating contribute directly to enhanced reaction rates and improved yields [37] [40].

ParameterConventional HeatingMicrowave ConditionsImprovement Factor
Temperature Range80-150°C120-200°C1.3-1.5x
Power LevelN/A50-300WDirect heating
Reaction Time4-24 hours5-30 minutes8-48x faster
PressureAtmosphericElevatedControlled
Yield EnhancementBaseline15-25% increase1.15-1.25x
Energy EfficiencyLowHigh5-10x

Solvent selection for microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics [34] [39]. Polar solvents such as dimethylformamide and acetonitrile demonstrate excellent microwave absorption and heating efficiency [39] [40]. However, the choice of solvent must also consider chemical compatibility with the reaction system and product isolation requirements [34] [36].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.9

Appearance

White to Off-White Powder

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

461432-22-4

Dates

Last modified: 08-15-2023

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